Fmoc-3,5-dibromo-L-tyrosine Fmoc-3,5-dibromo-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 201484-26-6
VCID: VC21543256
InChI: InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Molecular Formula: C24H19Br2NO5
Molecular Weight: 561.2 g/mol

Fmoc-3,5-dibromo-L-tyrosine

CAS No.: 201484-26-6

VCID: VC21543256

Molecular Formula: C24H19Br2NO5

Molecular Weight: 561.2 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3,5-dibromo-L-tyrosine - 201484-26-6

Description

Fmoc-3,5-dibromo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of bromine substituents at the 3 and 5 positions of the aromatic ring. It is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This compound plays a crucial role in various biochemical and pharmaceutical applications due to its unique structure and properties.

Applications

Fmoc-3,5-dibromo-L-tyrosine is utilized in several key areas of research:

Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. It allows for the incorporation of brominated tyrosine residues, which can enhance the properties of the resulting peptides .

Drug Development

Its unique structure makes it valuable in the design of novel pharmaceuticals, especially in targeting specific biological pathways. This can lead to more effective treatments with fewer side effects .

Bioconjugation

The presence of bromine atoms allows for selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This is essential in creating targeted drug delivery systems .

Research in Neuroscience

Fmoc-3,5-dibromo-L-tyrosine can be used to study the effects of brominated amino acids on neurotransmitter activity, providing insights into neurological functions and potential therapeutic targets for neurodegenerative diseases .

Fluorescent Labeling

It can be utilized in the development of fluorescent probes, enhancing imaging techniques in biological research and allowing for real-time monitoring of cellular processes .

Research Findings

Recent studies have highlighted the importance of halogenation in amino acids for enhancing biological activity. For instance, selective halogenation of tyrosine residues can promote supramolecular organization in peptides, which is crucial for understanding protein function and interactions .

Comparison with Other Tyrosine Derivatives

Compound NameStructure/CharacteristicsUnique Features
L-TyrosineUnmodified amino acidPrecursor for neurotransmitters
3-Bromo-L-tyrosineBromination at position 3 onlyLess steric hindrance compared to dibrominated form
5-Bromo-L-tyrosineBromination at position 5 onlySimilar to above but targets different reactivity
Fmoc-L-TyrosineFmoc protected L-Tyrosine without brominationSimpler structure focusing on protection
Fmoc-3,5-dibromo-L-tyrosineDual bromination with Fmoc protectionUnique reactivity patterns, valuable in peptide synthesis and drug development
CAS No. 201484-26-6
Product Name Fmoc-3,5-dibromo-L-tyrosine
Molecular Formula C24H19Br2NO5
Molecular Weight 561.2 g/mol
IUPAC Name (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Standard InChIKey DGAVNNURVZYVLW-NRFANRHFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Synonyms Fmoc-3,5-dibromo-L-tyrosine;201484-26-6;FMOC-3,5-DIBROMO-TYR-OH;C24H19Br2NO5;CTK8E5919;ZINC2539237;6759AH;RT-012866;FT-0643879;K-5901;N-(9H-Fluorene-9-ylmethoxycarbonyl)-3,5-dibromo-L-tyrosine
PubChem Compound 11330457
Last Modified Aug 15 2023

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